3-Amino-3-deoxy-D-mannose Hydrochloride

Description

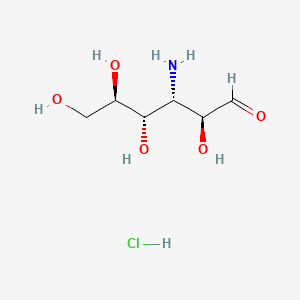

3-Amino-3-deoxy-D-mannose Hydrochloride (CAS: [69880-85-9]) is a chemically modified sugar derivative where the hydroxyl group at the C3 position of D-mannose is replaced by an amino group, and the compound is stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₂NO₅·HCl, with a molecular weight of 214.46 g/mol. This compound is of significant interest in glycobiology and pharmaceutical research due to its structural similarity to natural sugars, enabling its use in glycosylation studies and as a building block for synthetic analogs of bioactive molecules .

Properties

IUPAC Name |

(2S,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOMBKCPIMCOO-MVNLRXSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703501 | |

| Record name | 3-Amino-3-deoxy-D-mannose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69880-85-9 | |

| Record name | 3-Amino-3-deoxy-D-mannose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dialdehyde Formation from D-Mannose

The synthesis begins with the oxidation of D-mannose to a dialdehyde intermediate. In a seminal study, Baer and colleagues demonstrated that periodate oxidation of methyl α-D-mannopyranoside selectively cleaves the C3–C4 bond, yielding a 2,5-dialdehyde derivative. The reaction is typically conducted in aqueous sodium periodate (0.1 M) at 0–5°C for 24 hours, achieving >90% conversion.

Cyclization with Nitromethane

The dialdehyde undergoes cyclization with nitromethane in alkaline conditions. A critical optimization involves maintaining a pH of 9–10 using sodium hydroxide, which promotes the formation of the nitro sugar intermediate. The reaction proceeds via a nitroaldol mechanism, where nitromethane acts as a nucleophile attacking the aldehyde groups. This step yields a mixture of nitrohexose epimers, with the D-manno configuration predominating (75:25 ratio).

Reduction and Hydrochloride Formation

Catalytic hydrogenation using palladium on carbon (10% w/w) reduces the nitro group to an amine. Key parameters include:

-

Pressure : 50 psi H₂

-

Solvent : Methanol/water (4:1 v/v)

-

Time : 12 hours

Post-reduction, the free base is treated with hydrochloric acid (1 M) to form the hydrochloride salt. Crystallization from ethanol/water (3:1) affords the final product in 68% overall yield.

Microbial Extraction from Myomycin Hydrolysates

An alternative route involves the isolation of this compound from myomycin, a water-soluble antibiotic produced by Streptomyces species. This method capitalizes on the natural biosynthesis of amino sugars within microbial metabolites.

Acid Hydrolysis of Myomycin

Myomycin is subjected to controlled acid hydrolysis to liberate the amino sugar. The optimal conditions, as reported by researchers, include:

Hydrolysis cleaves glycosidic bonds while preserving the amino sugar’s integrity. Neutralization with IR-45 (OH⁻) resin followed by freeze-drying yields a crude mixture containing 3-amino-3-deoxy-D-mannose.

Purification via Column Chromatography

The hydrolysate is purified using ion-exchange chromatography:

-

Column : Dowex 50W-X8 (H⁺ form)

-

Eluent : 0.2 M ammonium hydroxide

-

Fractions : Monitored by ninhydrin assay

Fractions containing the target compound are pooled and acidified with HCl to pH 2.5. Subsequent crystallization from aqueous ethanol (80% v/v) produces pure this compound with a yield of 84%.

Comparative Analysis of Preparation Methods

The table below contrasts key metrics for the two primary synthesis routes:

The chemical route offers superior stereoselectivity and scalability, making it preferable for bulk production. In contrast, microbial extraction provides higher yields but depends on the availability of myomycin, limiting its industrial applicability.

Advanced Methodological Considerations

Stereochemical Optimization

Recent advances focus on enhancing the D-manno selectivity during nitroaldol cyclization. Crich and Xu demonstrated that protecting the C2 hydroxyl group as a benzyl ether increases the D-manno:other ratio to 9:1. This modification involves:

-

Benzylation of methyl α-D-mannopyranoside (BnBr, NaH, DMF)

-

Oxidation and cyclization as previously described

The optimized protocol achieves 82% overall yield with 95% stereopurity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-deoxy-D-mannose Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of acylated or sulfonated derivatives.

Scientific Research Applications

3-Amino-3-deoxy-D-mannose Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoproteins.

Biology: Utilized in the study of glycan structures and their roles in biological processes.

Medicine: Investigated for its potential in drug development, particularly in targeting glycan-related pathways.

Industry: Employed in the production of glycosylated products and as a reagent in biochemical assays

Mechanism of Action

The mechanism of action of 3-Amino-3-deoxy-D-mannose Hydrochloride involves its interaction with glycan structures. The amino group allows it to form stable bonds with various biological molecules, influencing glycan synthesis and degradation pathways. It targets enzymes involved in glycosylation processes, thereby modulating the structure and function of glycoproteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 3-Amino-3-deoxy-D-mannose Hydrochloride and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 3-Amino-3-deoxy-D-mannose HCl | [69880-85-9] | C₆H₁₂NO₅·HCl | 214.46 | 3-amino substitution, linear hexose backbone |

| D-Mannosamine HCl | [5505-63-5] | C₆H₁₃NO₅·HCl | 215.63 | 2-amino substitution, linear hexose backbone |

| Manno-muramic Acid* | - | C₉H₁₅NO₈ (monomer) | - | 2-amino, 3-O-carboxyethyl branch |

| 3-Methyladamantan-1-amine HCl | - | C₁₁H₁₉N·HCl | 201.74 | Adamantane core, 3-methyl substitution |

| 3-Amino-5-chloro-indol-2-one HCl | [1104895-64-8] | C₈H₆ClN₂O·HCl | 219.07 | Indole ring, chloro substituent |

| 3-Amino-3-azabicyclo[3.3.0]octane HCl | [58108-05-7] | C₇H₁₄N₂·HCl | 162.46 | Bicyclic structure, bridgehead amino group |

*Manno-muramic acid is a component of bacterial peptidoglycan and is often studied as part of disaccharides .

Key Observations:

- Amino Group Position: The position of the amino group significantly impacts biological activity. For example, D-Mannosamine HCl (2-amino) is a known inhibitor of N-linked glycosylation, while 3-Amino-3-deoxy-D-mannose HCl may exhibit altered enzyme binding due to its C3 substitution .

- Backbone Rigidity: Adamantane (e.g., 3-Methyladamantan-1-amine HCl) and bicyclic compounds (e.g., 3-Amino-3-azabicyclo[3.3.0]octane HCl) exhibit enhanced metabolic stability compared to linear sugars, making them suitable for central nervous system (CNS) therapeutics .

Physicochemical Properties

*3-Amino-3-deoxy-D-mannose HCl may undergo decomposition under prolonged acidic hydrolysis, similar to manno-muramic acid-containing disaccharides, which release amino sugars when heated with hydrochloric acid .

Biological Activity

3-Amino-3-deoxy-D-mannose hydrochloride (3-AADM-HCl) is a synthetic amino sugar derived from D-mannose, characterized by the substitution of the hydroxyl group at the third carbon with an amino group. This modification imparts unique biological properties that have garnered attention in various fields, particularly in pharmacology and glycobiology. This article explores the biological activities of 3-AADM-HCl, including its antimicrobial properties, cellular interactions, and potential therapeutic applications.

- Molecular Formula : C₆H₁₄ClNO₅

- Molecular Weight : 215.63 g/mol

- Appearance : White to pale beige solid

- Melting Point : 165-167°C

- Solubility : Soluble in water, slightly soluble in methanol when heated

Biological Activities

Research indicates that 3-AADM-HCl exhibits several significant biological activities:

-

Antimicrobial Properties :

- 3-AADM-HCl has been studied for its ability to inhibit the growth of various microbial pathogens. It shows promising results against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

- Cellular Uptake and Glycan Modification :

-

Binding Affinity :

- Interaction studies have demonstrated that 3-AADM-HCl binds with specific proteins and receptors, particularly lectins and carbohydrate-binding proteins. These interactions are crucial for understanding its biological roles and therapeutic effects.

Antimicrobial Efficacy

A study investigating the antimicrobial properties of 3-AADM-HCl revealed its effectiveness against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that 3-AADM-HCl could inhibit bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Glycan Modification Studies

In a study focused on glycan modifications using 3-AADM-HCl, researchers synthesized non-natural ManNAc analogs to investigate their effects on cell surface sialic acids. The results showed that incorporating 3-AADM-HCl into glycans significantly altered their biological activities, impacting cell signaling pathways related to immune responses.

Therapeutic Applications

Research has explored the potential of 3-AADM-HCl in treating conditions such as osteoarthritis by inhibiting N-acetyl-β-hexosaminidase, an enzyme involved in cartilage degradation. High-throughput screening of inhibitor libraries containing 3-AADM-HCl analogs demonstrated promising results in reducing enzyme activity, highlighting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Amino-3-deoxy-D-mannose Hydrochloride in laboratory settings?

- Methodological Answer :

- Ventilation : Work in a well-ventilated area or under fume hoods to avoid inhalation of dust or aerosols .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, tightly sealed goggles, and lab coats. Use respiratory protection (e.g., N95 masks) for prolonged exposure .

- Storage : Store in a tightly sealed container at -20°C for long-term stability. Avoid exposure to moisture or ignition sources .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous waste channels .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess purity .

- NMR Spectroscopy : Confirm the absence of impurities via H and C NMR, focusing on characteristic peaks for the amino and hydroxyl groups .

- Mass Spectrometry : Validate molecular weight (e.g., 169.61 g/mol for the free base) using ESI-MS .

- Reference Standards : Compare against certified reference materials compliant with USP/EMA guidelines .

Q. What solvents and conditions are optimal for dissolving this compound in biological assays?

- Methodological Answer :

- Solubility Data :

| Solvent | Concentration | Notes |

|---|---|---|

| PBS (pH 7.4) | Up to 5 mg/mL | Avoid prolonged heating . |

| DMSO | Up to 5 mg/mL | Use fresh solutions to prevent degradation . |

| Water | 10 mg/mL | Filter-sterilize for cell assays . |

- Stability : Solutions in PBS or water are stable for ≤24 hours at 4°C. For longer storage, lyophilize and reconstitute .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of derivatives?

- Methodological Answer :

- Case Study : If NMR signals for the C3 amino group conflict with theoretical predictions:

Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .

Cross-validate with X-ray crystallography for absolute configuration .

Use computational modeling (DFT) to predict chemical shifts and compare with experimental data .

- Common Pitfalls : Impurities from incomplete salt formation (HCl) may distort signals. Repurify via recrystallization in ethanol/water .

Q. What experimental designs minimize side reactions during glycosylation studies with this compound?

- Methodological Answer :

- Optimized Conditions :

Q. How to design enzyme inhibition assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Assay Design :

Target Enzymes : Mannose-6-phosphate isomerase or glycosyltransferases (e.g., α-1,3-mannosyltransferase) .

Controls : Include a known inhibitor (e.g., swainsonine) and a DMSO vehicle control .

Kinetic Analysis : Use Michaelis-Menten plots to calculate IC and inhibition constants (K) .

- Data Validation : Repeat assays in triplicate and use statistical tools (e.g., ANOVA) to confirm significance .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for hydrogen bonding interactions?

- Methodological Answer :

- Stepwise Workflow :

Re-examine force field parameters in molecular dynamics (MD) simulations .

Validate protonation states using pH-adjusted NMR titrations .

Compare with crystal structures of analogous compounds (e.g., 2-amino-2-deoxy-D-mannose derivatives) .

- Case Example : If simulations predict intramolecular H-bonding between C3-NH and C4-OH, but NMR shows no such interaction, consider solvent effects (e.g., water disrupting H-bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.